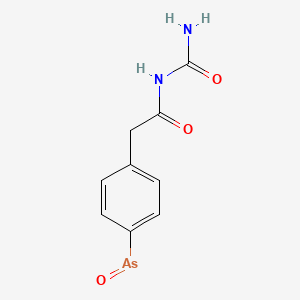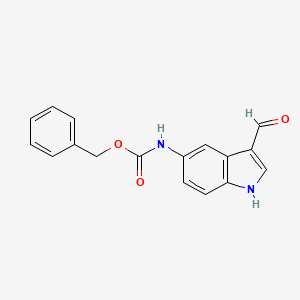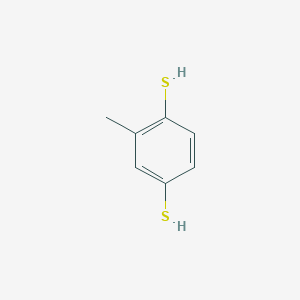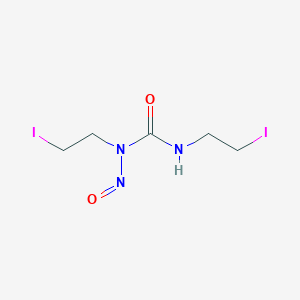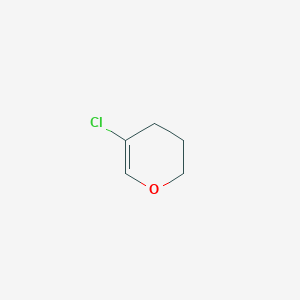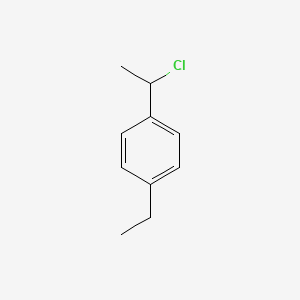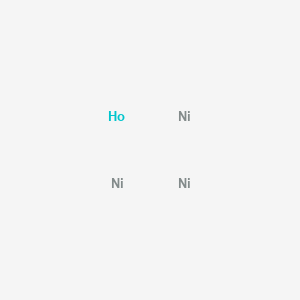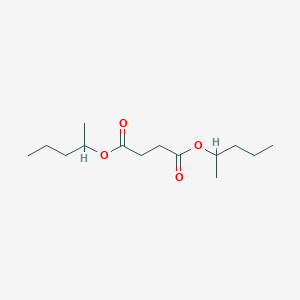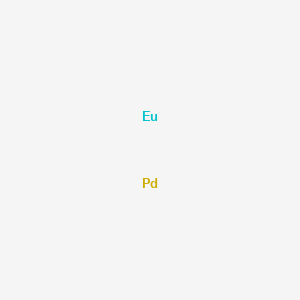
Europium--palladium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium–palladium (1/1): is a compound formed by the combination of europium and palladium in a 1:1 ratio. Europium is a rare-earth element known for its luminescent properties, while palladium is a transition metal widely used in catalysis. The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of europium–palladium (1/1) can be achieved through various methods, including solid-state reactions and solution-based techniques. One common method involves the direct reaction of europium and palladium metals at high temperatures under an inert atmosphere to prevent oxidation. The reaction conditions typically include temperatures ranging from 800°C to 1000°C and an inert gas such as argon to maintain an oxygen-free environment.
Industrial Production Methods: In industrial settings, the production of europium–palladium (1/1) may involve more scalable techniques such as chemical vapor deposition or electrodeposition. These methods allow for the controlled deposition of europium and palladium onto substrates, enabling the production of thin films or coatings with precise stoichiometry.
Chemical Reactions Analysis
Types of Reactions: Europium–palladium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form europium oxide and palladium oxide, or reduced to yield elemental europium and palladium.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents such as sodium borohydride.
Substitution: Halogenated compounds or organometallic reagents.
Major Products:
Oxidation: Europium oxide (Eu2O3) and palladium oxide (PdO).
Reduction: Elemental europium and palladium.
Substitution: Various organoeuropium and organopalladium compounds.
Scientific Research Applications
Chemistry: Europium–palladium (1/1) is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine: The luminescent properties of europium make europium–palladium (1/1) useful in biological imaging and diagnostic applications. The compound can be used as a contrast agent in imaging techniques such as fluorescence microscopy.
Industry: In industrial applications, europium–palladium (1/1) is used in the production of electronic components, including light-emitting diodes (LEDs) and phosphors for display screens. The compound’s catalytic properties also make it valuable in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which europium–palladium (1/1) exerts its effects is primarily through its catalytic activity. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds, while europium’s luminescent properties enhance the compound’s utility in imaging and diagnostic applications. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
Europium oxide (Eu2O3): Known for its luminescent properties and used in phosphors.
Palladium oxide (PdO): Used as a catalyst in various chemical reactions.
Europium chloride (EuCl3): Used in the synthesis of europium-based compounds.
Palladium chloride (PdCl2): Widely used in catalysis.
Uniqueness: Europium–palladium (1/1) is unique due to the combination of europium’s luminescent properties and palladium’s catalytic activity. This dual functionality makes it particularly valuable in applications requiring both catalytic and imaging capabilities, such as in the development of advanced materials and diagnostic tools.
Properties
CAS No. |
12592-15-3 |
|---|---|
Molecular Formula |
EuPd |
Molecular Weight |
258.38 g/mol |
IUPAC Name |
europium;palladium |
InChI |
InChI=1S/Eu.Pd |
InChI Key |
ZVWBZJYJBMWBBU-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


